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[CITY, STATE] – October 30, 2025 – This technical guide provides an in-depth analysis of the

well-known reaction between Mentos candies and carbonated beverages. This document,

intended for researchers, scientists, and drug development professionals, delves into the core

physical and chemical principles governing this rapid degassing phenomenon. It summarizes

quantitative data from key studies, presents detailed experimental protocols, and visualizes the

underlying processes.

Executive Summary
The dramatic eruption resulting from the introduction of Mentos candies into a carbonated

beverage is not a chemical reaction, but rather a physical process driven by rapid

heterogeneous nucleation and the subsequent outgassing of dissolved carbon dioxide (CO₂).

[1][2][3] The porous surface of the Mentos candy provides a vast number of nucleation sites,

where the dissolved CO₂ can overcome the energy barrier for bubble formation.[1][2] This

process is further accelerated by the presence of surfactants in both the beverage and the

candy's coating, which reduce the surface tension of the liquid.[3] The rapid formation and

expansion of CO₂ bubbles displaces the liquid, resulting in the characteristic geyser.
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The core of the Mentos and soda reaction lies in the principles of heterogeneous nucleation.

Carbonated beverages are supersaturated with CO₂, which is dissolved under pressure. For

the CO₂ to come out of solution and form bubbles, it must overcome a certain energy barrier. In

the absence of nucleation sites, this process is slow.

The introduction of a Mentos candy provides a surface with a high density of microscopic pores

and irregularities.[1][2] These imperfections act as nucleation sites, trapping small pockets of

gas and providing a pre-existing gas-liquid interface. This dramatically lowers the energy

required for the dissolved CO₂ to transition into a gaseous state, leading to an exponential

increase in the rate of bubble formation.

The efficiency of this process is enhanced by the presence of surfactants. In diet sodas, the

artificial sweetener aspartame and the preservative potassium benzoate act as surfactants,

reducing the surface tension of the water.[3] The gum arabic present in the coating of Mentos

candies also functions as a surfactant.[4][5][6] This reduction in surface tension facilitates the

expansion of CO₂ bubbles, contributing to the explosive nature of the eruption.

The density of the Mentos candy also plays a crucial role. As the candy sinks, it continues to

nucleate bubbles throughout the entire column of the liquid, creating a self-propagating chain

reaction of bubble formation and ascent that pushes the liquid out of the bottle.

Quantitative Analysis of Reaction Parameters
Several studies have quantified the effects of various parameters on the intensity of the Mentos

and soda eruption. The following tables summarize key findings.

Table 1: Effect of Soda Type on Mass Loss
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Soda Type Key Surfactants Average Mass Lost (g)

Diet Coke
Aspartame, Potassium

Benzoate
540 ± 20

Coke Zero
Aspartame, Potassium

Benzoate

Data not available in searched

sources

Regular Coke Sucrose 430 ± 20

Seltzer Water None 94 ± 5

Data sourced from Coffey (2008).

Table 2: Effect of Solid Additive on Mass Loss and Spray Distance

Solid Additive Average Mass Lost (g)
Average Horizontal Spray
Distance (m)

Mint Mentos 510 ± 20 2.5 ± 0.2

Fruit Mentos 550 ± 20 2.6 ± 0.2

Rock Salt 480 ± 20 1.8 ± 0.2

Table Salt 460 ± 20 1.5 ± 0.2

Sand 440 ± 20 1.4 ± 0.2

Data sourced from Coffey (2008).

Table 3: Effect of Temperature on Mass Loss in Diet Coke with Mint Mentos

Temperature (°C) Average Mass Lost (g)

5 500 ± 20

20 510 ± 20

40 560 ± 20

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from Coffey (2008).

Experimental Protocols
This section outlines the methodologies for key experiments in the study of the Mentos and

soda reaction, based on protocols described in the scientific literature.

Protocol for Quantifying Eruption Height and Volume
Objective: To quantitatively measure the height and volume of the soda geyser.

Materials:

2-liter bottles of carbonated beverage (stored at a constant temperature)

Mentos candies (or other solid additives)

A device for simultaneous and rapid delivery of the candies (e.g., a geyser tube or a paper

tube)

A vertical surface with a calibrated scale (e.g., a brick wall with marked increments or a large

measuring stick)

Video recording device

Graduated cylinders or beakers

Scale

Procedure:

Set up the vertical surface with the calibrated scale.

Position the unopened bottle of soda a fixed distance from the scaled surface.

Place the video recording device at a location where the full height of the eruption can be

captured against the scale.

Carefully open the soda bottle and place it on a level surface.
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Load the desired number of Mentos into the delivery device.

Start the video recording.

Position the delivery device over the mouth of the bottle and release the Mentos.

After the eruption ceases, stop the video recording.

Measure the remaining volume of soda in the bottle using a graduated cylinder. Calculate the

volume of soda lost.

Weigh the bottle before and after the eruption to determine the mass of soda lost.

Analyze the video footage to determine the maximum height of the geyser.

Protocol for Scanning Electron Microscopy (SEM) of
Mentos Surface
Objective: To visualize the surface topography of a Mentos candy.

Materials:

Mentos candy

Scanning Electron Microscope (SEM)

Sputter coater with a conductive material (e.g., gold-palladium)

Sample stubs

Procedure:

Carefully fracture a Mentos candy to expose a fresh surface.

Mount a small piece of the candy onto an SEM sample stub using conductive adhesive.

Coat the sample with a thin layer of a conductive material using a sputter coater. This

prevents charging of the sample by the electron beam.
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Insert the sample into the SEM chamber.

Evacuate the chamber to a high vacuum.

Apply an accelerating voltage and scan the electron beam across the sample surface.

Detect the secondary electrons emitted from the surface to generate a high-resolution image

of the surface topography.

Capture images at various magnifications to observe the microscopic pores and

irregularities.

Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core

processes of the Mentos and soda reaction.
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Overall workflow of the Mentos and soda reaction.
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Mechanism of heterogeneous nucleation on the Mentos surface.
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Logical relationships of factors influencing the geyser effect.
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PDF]. Available at: [https://www.benchchem.com/product/b1671302#what-is-the-chemical-
reaction-between-mentos-and-soda]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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